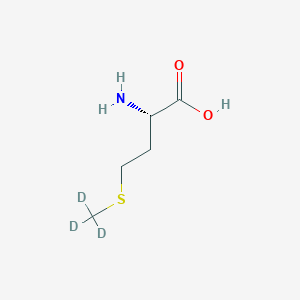
L-Methionine-methyl-D3
Übersicht
Beschreibung
L-Methionine-methyl-D3 is an isotopically labeled form of the amino acid L-methionine. It is used in a variety of scientific research applications, including NMR spectroscopy, protein and peptide labeling, and metabolic studies. It is a stable, non-toxic, and readily available compound, making it an ideal choice for research in a variety of fields.
Wissenschaftliche Forschungsanwendungen
Diabetes and Metabolic Diseases : L-Methionine supplementation has been shown to activate pathways similar to the diabetes drug metformin, suggesting potential benefits in treating type 2 diabetes and related metabolic diseases. It can prevent diabetes-induced epigenetic alterations, thereby offering therapeutic potential in metabolic disorders (Navik et al., 2019).
Biochemical and Molecular Roles : L-Methionine plays a central role in cellular biochemistry, influencing various metabolic pathways. This makes it a critical subject of study in understanding and potentially treating conditions like depression, dementia, liver disease, and osteoarthritis (Bottiglieri, 2002).
Poultry Nutrition : Research on poultry nutrition has demonstrated the effects of different forms of methionine, including L-Methionine, on growth performance and nutrient absorption in broilers, suggesting its importance in animal feed formulations (Zhang et al., 2017).
Marine Biology and Environmental Chemistry : L-Methionine-methyl-D3 has been used to study the methylation of arsenate by marine algae, providing insights into biological methylation processes and potential environmental impacts (Cullen et al., 1994).
Medical Imaging and Cancer Research : L-Methionine is used in producing high-purity radiotracers for PET diagnostics of brain tumors. Studies on its enantiomeric purity and production methods contribute to the advancement of cancer diagnostics and therapy (Gomzina & Kuznetsova, 2011).
Amino Acid Transport and Tumor Cell Metabolism : Understanding the transport mechanism of L- and D-methionine in tumor cells is crucial for developing effective cancer imaging techniques. This research aids in the diagnosis and treatment evaluation of various cancers (Kobayashi et al., 2012).
Plant and Microbial Biochemistry : Studies on the metabolism of methionine isomers in plants and microorganisms reveal its role in plant evolution and microbial processes, providing insights for agricultural and environmental sciences (Pokorný et al., 1970).
Eigenschaften
IUPAC Name |
(2S)-2-amino-4-(trideuteriomethylsulfanyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFEARJCKVFRZRR-OSIBIXDNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])SCC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90574088 | |
| Record name | L-(~2~H_3_)Methionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90574088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Methionine-methyl-D3 | |
CAS RN |
13010-53-2 | |
| Record name | L-(~2~H_3_)Methionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90574088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![2-Methyl-1-[2-[(2-methyl-2-prop-2-ynylsulfanylpropyl)amino]anilino]propane-2-thiol](/img/structure/B139971.png)